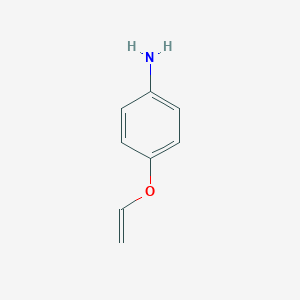

4-Vinyloxy-phenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTFMVJQPRXEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350523 | |

| Record name | 4-Vinyloxy-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-63-6 | |

| Record name | 4-Vinyloxy-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1005-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Vinyloxy-phenylamine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Vinyloxy-phenylamine (also known as 4-aminophenyl vinyl ether). This bifunctional monomer, incorporating a reactive vinyl ether group and a versatile aniline moiety, is a promising building block for the development of advanced functional polymers and materials. This document summarizes its known characteristics, provides detailed potential experimental protocols, and outlines its reactivity.

Core Chemical Properties

| Property | Value | Reference |

| CAS Number | 1005-63-6 | |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | |

| Synonyms | 4-Aminophenyl vinyl ether, 4-(ethenyloxy)aniline | N/A |

| Appearance | Liquid (form) | |

| InChI | InChI=1S/C8H9NO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1,9H2 | |

| InChIKey | QCTFMVJQPRXEII-UHFFFAOYSA-N | |

| Canonical SMILES | C=COC1=CC=C(C=C1)N |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the reviewed literature, its spectral characteristics can be predicted based on its structure, which contains a vinyloxy group and a p-substituted aniline ring.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and amine protons:

-

Vinyl Protons: Three signals are expected for the ABC spin system of the vinyl group (-OCH=CH₂).

-

The geminal protons (=CH₂) will appear as two separate signals, likely doublets of doublets, in the range of δ 4.0-4.5 ppm.

-

The single proton on the oxygen-substituted carbon (-OCH=) will appear as a doublet of doublets further downfield, typically in the range of δ 6.4-6.7 ppm.

-

-

Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system, appearing as two doublets in the range of δ 6.6-7.0 ppm.

-

Amine Protons: A broad singlet corresponding to the two amine (-NH₂) protons is expected, likely in the range of δ 3.5-4.5 ppm. The chemical shift of this peak can vary with concentration and solvent.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the vinyl and aromatic carbons:

-

Vinyl Carbons: The two carbons of the vinyl group are expected around δ 86-88 ppm (=CH₂) and δ 147-149 ppm (-OCH=).

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the oxygen (C-O) will be the most downfield of the ring carbons (around δ 150-152 ppm), while the carbon attached to the nitrogen (C-N) will be around δ 140-142 ppm. The other two aromatic carbons will appear in the typical aromatic region of δ 115-125 ppm.

2.3. IR Spectroscopy

Key infrared absorption bands anticipated for this compound include:

-

N-H Stretching: A pair of medium-intensity peaks in the range of 3350-3450 cm⁻¹ characteristic of a primary amine.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

-

Vinyl C=C Stretching: A peak around 1640 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region.

-

C-O-C Stretching: Strong bands in the 1200-1250 cm⁻¹ region for the aryl-vinyl ether linkage.

-

=C-H Bending (Out-of-Plane): Strong peaks in the 810-850 cm⁻¹ region, indicative of para-substitution on the benzene ring.

2.4. Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 135. Key fragmentation patterns would likely involve the loss of the vinyl group or cleavage of the ether bond.

Experimental Protocols

3.1. Synthesis of this compound via Palladium-Catalyzed Transetherification

This protocol is adapted from general methods for the synthesis of functional vinyl ethers using palladium-catalyzed transetherification.[1] This approach offers a modern, acetylene-free route from readily available starting materials.

Materials:

-

4-Aminophenol

-

Ethyl vinyl ether (EVE), stabilized

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Catalyst Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve palladium(II) acetate (0.02 mol equivalents) in anhydrous dichloromethane in a Schlenk flask. In a separate flask, dissolve 1,10-phenanthroline (0.03 mol equivalents) in anhydrous DCM. Add the ligand solution dropwise to the palladium solution and stir at room temperature for 30 minutes to generate the catalyst complex in situ.

-

Reaction Mixture: In a separate, larger Schlenk flask, dissolve 4-aminophenol (1.0 mol equivalent) in a minimal amount of anhydrous DCM. Add a large excess of ethyl vinyl ether (approx. 10-12 mol equivalents).

-

Reaction Initiation: Transfer the prepared catalyst solution to the flask containing the 4-aminophenol and EVE via cannula.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of 4-aminophenol.

-

Workup: Upon completion, add distilled water to the reaction mixture. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the solvent and excess ethyl vinyl ether. Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the product and concentrate under reduced pressure to yield this compound. Confirm the structure and purity using NMR and IR spectroscopy as described in Section 2.

3.2. Protocol for Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent. Transfer the solution to an NMR tube for analysis.

-

IR Sample Preparation: For a liquid sample, apply a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates for analysis by transmission FTIR.

Diagrams of Workflows and Reactivity

4.1. Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

4.2. Potential Reactivity Pathways

This compound possesses two distinct reactive sites, allowing for a range of chemical transformations.

Safety and Handling

This compound is classified with significant health hazards.

-

GHS Classification: Acute Toxicity, Oral (Category 3); Skin Sensitization (Category 1).

-

Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction).

Handling Precautions:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing vapors or mists.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a monomer with significant potential for the synthesis of novel functional polymers. While detailed physical and spectroscopic data are not widely published, its synthesis can be achieved through established methods like palladium-catalyzed transetherification. Its dual functionality allows for polymerization through the vinyl ether group while retaining the aromatic amine for further modification or to impart specific properties such as conductivity or pH-responsiveness to the resulting polymer. Further research into this compound is warranted to fully explore its properties and applications in materials science and drug development.

References

An In-Depth Technical Guide to 4-Vinyloxy-phenylamine (CAS 1005-63-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinyloxy-phenylamine, also known as 4-(ethenyloxy)aniline, is an organic compound with the CAS number 1005-63-6. This molecule, featuring both a reactive vinyl ether group and a versatile aniline moiety, holds potential as a building block in polymer chemistry and as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential applications in drug discovery, particularly in the context of tubulin polymerization inhibition.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its core structure consists of a phenylamine (aniline) ring with a vinyloxy (-O-CH=CH₂) substituent at the para-position. This unique combination of functional groups dictates its chemical reactivity and potential applications.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 1005-63-6 | [2][3][4] |

| Molecular Formula | C₈H₉NO | [3][4] |

| Molecular Weight | 135.16 g/mol | [3][4] |

| Synonyms | 4-(Ethenyloxy)aniline, 4-(Vinyloxy)aniline | [3] |

| Physical Form | Liquid | [1] |

| SMILES | C=COC1=CC=C(N)C=C1 | |

| InChI Key | QCTFMVJQPRXEII-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data Reference for a Structurally Similar Compound (4-Vinylaniline)

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| 7.27 (d, J = 8.3 Hz, 2H) | 145.9 |

| 6.65 (d, J = 8.3 Hz, 2H) | 136.6 |

| 6.63 (dd, J = 17.6, 10.9 Hz, 1H) | 127.7 |

| 5.59 (d, J = 17.6 Hz, 1H) | 115.3 |

| 5.07 (d, J = 10.9 Hz, 1H) | 110.1 |

| 3.65 (s, 2H) |

Source: Adapted from publicly available spectral data for 4-vinylaniline.

Experimental Protocols

Hypothetical Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible route involves the vinylation of 4-aminophenol. This can be conceptually broken down into two main stages: protection of the amine group, followed by vinylation of the phenolic hydroxyl group, and subsequent deprotection.

Experimental Workflow: Hypothetical Synthesis

Step 1: Acetylation of 4-Aminophenol (Protection)

-

To a stirred solution of 4-aminophenol (1 equivalent) in a suitable solvent (e.g., water or a buffered solution), add acetic anhydride (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is stirred for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, N-(4-hydroxyphenyl)acetamide (acetaminophen), often precipitates out of the solution upon cooling.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Vinylation of N-(4-hydroxyphenyl)acetamide

This step is based on general vinylation methods for phenols and would require optimization.

-

In a pressure vessel, dissolve N-(4-hydroxyphenyl)acetamide (1 equivalent) in a suitable high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide).

-

Add a catalytic amount of a strong base (e.g., potassium hydroxide or sodium hydride) to the solution to form the corresponding phenoxide.

-

The vessel is then charged with acetylene gas to a specific pressure.

-

The reaction mixture is heated to a temperature typically ranging from 150-200 °C and stirred for several hours.

-

After cooling and venting the acetylene, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude N-(4-vinyloxyphenyl)acetamide.

Step 3: Hydrolysis of N-(4-vinyloxyphenyl)acetamide (Deprotection)

-

The crude N-(4-vinyloxyphenyl)acetamide (1 equivalent) is suspended in an aqueous acidic solution (e.g., dilute hydrochloric acid).

-

The mixture is heated under reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of approximately 8-9.

-

The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over a suitable drying agent, and the solvent is evaporated to yield this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Potential Applications in Drug Development

While direct pharmacological studies on this compound are limited in publicly available literature, the structural motifs present in the molecule are found in various biologically active compounds. The vinyloxy group can participate in polymerization and click chemistry reactions, while the aniline moiety is a common pharmacophore.

Recent research on cyanomethyl vinyl ether derivatives has shown promising results against the pathogenic amoeba Naegleria fowleri and as potential anticancer agents that target tubulin.[5] This suggests that the vinyl ether component can be a key part of a pharmacologically active molecule.

Hypothetical Mechanism of Action: Tubulin Polymerization Inhibition

Drawing parallels from the activity of other small molecules that target the cytoskeleton, a hypothetical mechanism for a drug candidate derived from this compound could involve the disruption of microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a validated strategy in cancer chemotherapy.

A derivative of this compound could potentially bind to the colchicine-binding site on β-tubulin, preventing its polymerization with α-tubulin. This would lead to the disassembly of microtubules, mitotic arrest, and ultimately, apoptosis of rapidly dividing cancer cells.

Hypothesized Signaling Pathway: Tubulin Polymerization Inhibition

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed or in contact with skin, and may cause skin irritation.[4]

Conclusion

This compound is a chemical compound with potential for further exploration in both material science and medicinal chemistry. Its dual functionality offers a platform for the synthesis of a variety of derivatives. While detailed experimental and pharmacological data are still emerging, the structural similarities to known bioactive molecules suggest that it could serve as a valuable starting point for the design of new therapeutic agents, particularly in the realm of anticancer drug discovery targeting microtubule dynamics. Further research is warranted to fully elucidate the properties and potential of this versatile molecule.

References

An In-depth Technical Guide to the Synthesis of 4-Vinyloxy-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a robust synthetic route to 4-vinyloxy-phenylamine, a valuable monomer and intermediate in the development of advanced polymers and pharmaceutical compounds. Direct vinylation of 4-aminophenol is challenging due to the competing reactivity of the amino and hydroxyl groups. This guide, therefore, details a reliable three-step synthetic pathway involving the protection of the amine functionality, subsequent O-vinylation of the phenolic hydroxyl group, and final deprotection to yield the target compound. This method ensures high selectivity and provides a clear, reproducible procedure for laboratory and potential scale-up applications. This document includes detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram to facilitate a comprehensive understanding of the synthesis.

Introduction

This compound, also known as 4-(vinyloxy)aniline, is an important organic compound featuring both a reactive vinyl ether and a primary amine functional group. This unique bifunctionality makes it a significant building block in polymer chemistry for the synthesis of functional polymers with applications in coatings, adhesives, and electronic materials. Furthermore, its structural motif is of interest in medicinal chemistry and drug development as a precursor for more complex molecules.

The primary challenge in the synthesis of this compound lies in the selective vinylation of the hydroxyl group of 4-aminophenol without affecting the nucleophilic amino group. Direct vinylation often leads to a mixture of O- and N-vinylated products, as well as potential polymerization under harsh reaction conditions. To circumvent these issues, a protection-vinylation-deprotection strategy is employed. This guide focuses on a practical and efficient three-step synthesis beginning with the protection of the amino group of 4-aminophenol as an imine, followed by the vinylation of the hydroxyl group, and concluding with the hydrolytic removal of the protecting group.

Synthetic Pathway Overview

The selective synthesis of this compound is achieved through the following three-step process:

-

Protection of the Amino Group: The amino group of 4-aminophenol is protected by condensation with benzaldehyde to form N-benzylidene-4-hydroxyaniline. This step selectively blocks the reactivity of the amine.

-

O-Vinylation of the Hydroxyl Group: The hydroxyl group of the protected intermediate is then vinylated. A common and effective method for this transformation is the palladium-catalyzed reaction with vinyl acetate.

-

Deprotection of the Amino Group: The N-benzylidene protecting group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.

This synthetic approach is illustrated in the workflow diagram below.

Caption: A three-step workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a comprehensive guide for each step of the synthesis.

Step 1: Synthesis of N-benzylidene-4-hydroxyaniline (Protection)

This procedure is adapted from the work of Wang and Xu on the selective alkylation of aminophenols.[1]

Materials:

-

4-Aminophenol

-

Benzaldehyde

-

Methanol

Procedure:

-

To a stirred solution of 4-aminophenol (e.g., 30 mmol, 3.27 g) in methanol (80 mL), add benzaldehyde (30 mmol, 3.18 g, 3.05 mL) at room temperature.

-

Stir the resulting solution for 1 hour at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvent in vacuo.

-

Recrystallize the resulting residue from ethanol to afford N-benzylidene-4-hydroxyaniline as a solid.

Step 2: Synthesis of N-benzylidene-4-(vinyloxy)aniline (O-Vinylation)

This protocol is a representative procedure for the palladium-catalyzed O-vinylation of phenols using vinyl acetate.

Materials:

-

N-benzylidene-4-hydroxyaniline

-

Vinyl acetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Bis(2-diphenylphosphinophenyl)ether (DPEPhos)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous toluene or dioxane

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N-benzylidene-4-hydroxyaniline (e.g., 10 mmol, 1.97 g), palladium(II) acetate (0.2 mmol, 45 mg), and DPEPhos (0.4 mmol, 215 mg).

-

Add anhydrous potassium carbonate (20 mmol, 2.76 g) to the flask.

-

Add anhydrous toluene or dioxane (50 mL) followed by vinyl acetate (30 mmol, 2.58 g, 2.77 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-benzylidene-4-(vinyloxy)aniline.

Step 3: Synthesis of this compound (Deprotection)

This procedure describes the acidic hydrolysis of the imine to regenerate the amine.[1]

Materials:

-

N-benzylidene-4-(vinyloxy)aniline

-

Hydrochloric acid (e.g., 2 M HCl)

-

Diethyl ether or ethyl acetate

-

Sodium bicarbonate solution (saturated)

Procedure:

-

Dissolve N-benzylidene-4-(vinyloxy)aniline (e.g., 5 mmol, 1.12 g) in a suitable solvent such as diethyl ether or ethyl acetate (30 mL).

-

Add 2 M aqueous hydrochloric acid (20 mL) and stir the mixture vigorously at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Separate the aqueous and organic layers.

-

Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or recrystallization if necessary.

Quantitative Data

The following tables summarize the expected quantitative data for each step of the synthesis based on literature precedents for similar reactions. Actual yields may vary depending on reaction scale and experimental conditions.

Table 1: Reactants and Conditions for the Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) |

| 1. Protection | 4-Aminophenol | Benzaldehyde | - | Methanol | Room Temp. | 1 |

| 2. O-Vinylation | N-benzylidene-4-hydroxyaniline | Vinyl Acetate | Pd(OAc)₂, DPEPhos, K₂CO₃ | Toluene | 80-100 | 12-24 |

| 3. Deprotection | N-benzylidene-4-(vinyloxy)aniline | 2 M HCl | - | Diethyl Ether/Water | Room Temp. | 1-2 |

Table 2: Expected Yields and Product Characterization

| Step | Product | Expected Yield (%) | Physical State |

| 1. Protection | N-benzylidene-4-hydroxyaniline | >90 | Solid |

| 2. O-Vinylation | N-benzylidene-4-(vinyloxy)aniline | 70-85 | Oil/Solid |

| 3. Deprotection | This compound | >90 | Oil/Solid |

Safety and Handling

-

4-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction. Suspected of causing genetic defects.

-

Benzaldehyde: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Palladium(II) acetate: May cause an allergic skin reaction. Handle with care.

-

Vinyl acetate: Highly flammable liquid and vapor. Harmful if swallowed.

-

Hydrochloric acid: Causes severe skin burns and eye damage.

-

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The three-step synthesis outlined in this technical guide provides a reliable and selective method for the preparation of this compound. By employing a protection-vinylation-deprotection strategy, the challenges associated with the direct vinylation of 4-aminophenol are effectively overcome. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this versatile molecule. Careful execution of these procedures should enable the successful synthesis of high-purity this compound for further research and development.

References

4-Vinyloxy-phenylamine molecular weight

An In-depth Technical Guide to 4-Vinyloxy-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-(ethenyloxy)aniline, is an aromatic amine with the chemical formula C8H9NO.[1][2][3][4] This molecule holds potential as a monomer in the synthesis of novel polymers and as a research chemical in the field of proteomics. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and applications, with a focus on its role in polymer chemistry. The information is curated to be a valuable resource for professionals in research and drug development.

Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Formula | C8H9NO | [1][2][3][4] |

| Molecular Weight | 135.16 g/mol | [1][4] |

| Alternate Names | 4-(ethenyloxy)aniline | [2][4] |

| CAS Number | 1005-63-6 | [1][2][4] |

| Monoisotopic Mass | 135.068413911 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 35.2 Ų | [2] |

| Complexity | 106 | [2] |

Synthesis and Polymerization

General Experimental Protocol for Aniline Synthesis

The following is a generalized protocol based on modern synthetic methods for aniline compounds, which could be adapted for the synthesis of this compound.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add the arylboronic acid precursor to this compound, a cuprous catalyst (e.g., cuprous oxide), and a suitable solvent (e.g., water).

-

Addition of Reagents : Add an aqueous ammonia solution and a base (e.g., sodium hydroxide solution) to the reaction mixture to achieve the desired pH.

-

Reaction Conditions : The reaction is typically carried out at a controlled temperature (e.g., 15-25°C) for a period of 15-24 hours.

-

Work-up and Purification : Upon completion of the reaction, the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic phases are then washed, dried, and concentrated. The crude product can be further purified by column chromatography or distillation to yield the pure this compound.

Polymerization

This compound is a valuable monomer for the synthesis of functionalized polymers. Research has indicated its use in the preparation of poly(vinyloxy-4-yl-amino) derivatives. The vinyl group is susceptible to polymerization, while the amine group offers a site for further chemical modification.

Potential Applications

The primary application of this compound lies in the field of polymer chemistry. Its ability to act as a monomer allows for the creation of polymers with tailored properties. These polymers may have applications in materials science and potentially in the development of novel drug delivery systems or biocompatible materials. Additionally, it is cited as a biochemical for proteomics research, suggesting a role in this specialized area of study.[4][5]

Visualized Workflow: Polymer Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a polymer using this compound as a monomer.

Caption: Conceptual workflow for the synthesis of a functionalized polymer from this compound.

Safety and Handling

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of skin contact, wash with plenty of water. If swallowed, immediately call a poison center or doctor.[2]

This guide provides a foundational understanding of this compound based on currently available information. Further research into its biological activity and the development of detailed experimental protocols will be crucial for unlocking its full potential in scientific and pharmaceutical applications.

References

- 1. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. EP1165496B1 - Substituted aniline compounds - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. Aniline synthesis by amination (arylation) [organic-chemistry.org]

Spectroscopic Characterization of 4-Vinyloxyphenylamine: A Technical Overview

This guide provides a detailed overview of the expected spectroscopic data for 4-Vinyloxyphenylamine, catering to researchers and professionals in drug development. Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted spectral characteristics based on the analysis of its constituent functional groups: a para-substituted benzene ring, an amine group, and a vinyloxy (vinyl ether) group. The methodologies provided are standardized protocols for the spectroscopic analysis of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Vinyloxyphenylamine. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for 4-Vinyloxyphenylamine Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | m | 4H | Aromatic protons (AA'BB' system) |

| ~ 6.5 - 6.7 | dd | 1H | =CH-O (Vinyl proton) |

| ~ 4.5 - 4.7 | d | 1H | CH₂= (Vinyl proton, trans) |

| ~ 4.2 - 4.4 | d | 1H | CH₂= (Vinyl proton, cis) |

| ~ 3.6 | br s | 2H | -NH₂ (Amine protons) |

Table 2: Predicted ¹³C NMR Spectral Data for 4-Vinyloxyphenylamine Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | Aromatic C-O |

| ~ 148 | =CH-O (Vinyl carbon) |

| ~ 140 | Aromatic C-N |

| ~ 122 | Aromatic CH |

| ~ 116 | Aromatic CH |

| ~ 95 | CH₂= (Vinyl carbon) |

Table 3: Predicted Infrared (IR) Absorption Data for 4-Vinyloxyphenylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp (doublet) | N-H stretch (primary amine)[1][2] |

| 3100 - 3000 | Medium | Aromatic and Vinylic C-H stretch[3][4] |

| 1640 - 1620 | Medium | C=C stretch (vinyl) |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1600, 1500 | Medium-Strong | Aromatic C=C ring stretch[3][4] |

| 1250 - 1200 | Strong | Aryl-O-C stretch (asymmetric) |

| 1050 - 1000 | Strong | =C-O-C stretch (symmetric) |

| 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data for 4-Vinyloxyphenylamine

| m/z | Interpretation |

| 135 | [M]⁺ (Molecular Ion) |

| 108 | Loss of vinyl group (-CH=CH₂) |

| 93 | Loss of vinyloxy group (-O-CH=CH₂) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of the 4-Vinyloxyphenylamine sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of 0.1-0.2 M in a 5 mm NMR tube.[5]

-

Instrumentation : Spectra are recorded on an NMR spectrometer, such as a Bruker Avance DRX 500 FT NMR spectrometer.[5]

-

¹H NMR Acquisition : The proton NMR spectrum is acquired at a specific frequency (e.g., 500.13 MHz). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition : The carbon-13 NMR spectrum is recorded using proton composite pulse decoupling (e.g., Waltz-16) at a corresponding frequency (e.g., 125.76 MHz).[5] The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at δ = 77.00 ppm).[5]

-

Data Processing : The Free Induction Decays (FIDs) are multiplied by an exponential window function and then subjected to a Fourier Transform (FT) to obtain the frequency-domain spectra.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat (Liquid Film) : If the sample is a liquid, a thin film is prepared by placing a drop of the sample between two IR-transparent salt plates (e.g., KBr or NaCl).[6]

-

KBr Pellet (Solid) : If the sample is a solid, a small amount is finely ground with dry potassium bromide (KBr) powder in a mortar and pestle.[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution : The sample can be dissolved in a suitable solvent (e.g., CCl₄) at an approximate 5% concentration and placed in a solution cell.[6] A background spectrum of the solvent is taken first for subtraction.

-

-

Spectrum Acquisition : The prepared sample is placed in the IR spectrometer. The instrument passes a beam of infrared radiation through the sample and records the absorbance or transmittance over a range of wavenumbers (typically 4000-400 cm⁻¹).[7]

-

Spectral Interpretation : The resulting spectrum is analyzed to identify characteristic absorption peaks corresponding to the vibrational frequencies of the functional groups present in the molecule.[7]

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8]

-

Ionization : The molecules are ionized. A common technique for small organic molecules is Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion ([M]⁺).[8] Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can also be used to preserve the molecular ion.[8][9]

-

Mass Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[10]

-

Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum which shows the molecular ion and various fragment ions. The use of a mass spectrometer in quantitative analysis exploits its selectivity and sensitivity as a detector, allowing a signal to be ascribed to a particular chemical entity with high certainty.[11]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Vinyloxyphenylamine.

References

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Aromatic Peak IR Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uab.edu [uab.edu]

- 10. zefsci.com [zefsci.com]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(Ethenyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(ethenyloxy)aniline (also known as 4-vinyloxyaniline). The document details its molecular structure, key physical data, and characteristic spectroscopic signatures. Furthermore, it explores the compound's chemical reactivity, plausible synthetic routes, and potential for polymerization. Safety and handling information are also briefly addressed. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the applications and characteristics of this versatile molecule.

Introduction

4-(Ethenyloxy)aniline is an aromatic organic compound featuring both a vinyloxy and an aniline functional group. This unique combination of an electron-rich aromatic system and a reactive vinyl ether moiety makes it a molecule of interest for a variety of chemical transformations and applications, including polymer chemistry and as a building block in organic synthesis. The aniline group provides a site for reactions common to aromatic amines, while the vinyloxy group is susceptible to electrophilic attack and polymerization. Understanding the interplay of these functional groups is key to harnessing the synthetic potential of this compound.

Physical Properties

Table 1: Physical Properties of 4-(Ethenyloxy)aniline

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | Predicted: ~230-250 °C | |

| Melting Point | Not available | |

| Density | Predicted: ~1.05 g/cm³ | |

| Solubility | Soluble in common organic solvents; limited solubility in water is expected. |

Note: Predicted values are based on computational models and should be used as an estimation. Experimental verification is recommended.

Chemical Properties and Reactivity

The chemical behavior of 4-(ethenyloxy)aniline is dictated by the presence of the aniline and vinyloxy functional groups.

Reactivity of the Aniline Moiety

The amino group (-NH₂) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing its nucleophilicity. Therefore, 4-(ethenyloxy)aniline is expected to readily undergo reactions such as halogenation, nitration, and sulfonation, primarily at the positions ortho to the amino group.

Reactivity of the Vinyloxy Group

The vinyloxy group is an electron-rich alkene and is highly susceptible to electrophilic addition reactions. The oxygen atom's lone pair donates electron density to the double bond, making it more nucleophilic than a typical alkene. It can participate in reactions such as:

-

Hydrolysis: In the presence of acid, the vinyloxy group can be hydrolyzed to an aldehyde and the corresponding phenol.

-

Polymerization: The vinyl group can undergo polymerization, which can be initiated by cationic or radical initiators. The resulting polymer would have a poly(vinyl ether) backbone with pendant aminophenyl groups.

-

Heck Reaction: As a vinyl derivative, it can potentially participate in palladium-catalyzed Heck coupling reactions with aryl or vinyl halides.

Synthesis

A plausible and common method for the synthesis of aryl vinyl ethers is the direct vinylation of the corresponding phenol with acetylene. In the case of 4-(ethenyloxy)aniline, this would involve the reaction of 4-aminophenol with acetylene gas.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 4-(ethenyloxy)aniline.

Experimental Protocol: Synthesis via Vinylation of 4-Aminophenol

Disclaimer: This is a generalized protocol based on known vinylation reactions and should be adapted and optimized with appropriate safety precautions.

-

Reaction Setup: A high-pressure autoclave is charged with 4-aminophenol, a suitable solvent such as dimethyl sulfoxide (DMSO), and a catalytic amount of a strong base like potassium hydroxide.

-

Reaction Conditions: The autoclave is sealed, purged with nitrogen, and then pressurized with acetylene gas. The reaction mixture is heated to a temperature typically in the range of 150-200 °C and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC).

-

Workup: After cooling to room temperature and venting the excess acetylene, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 4-(ethenyloxy)aniline.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-(ethenyloxy)aniline. While a comprehensive set of publicly available, annotated spectra is limited, the expected spectral features are outlined below.

Table 2: Spectroscopic Data for 4-(Ethenyloxy)aniline

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 6.5-7.5 ppm.- Vinylic protons exhibiting characteristic splitting patterns (dd, d, d) in the range of δ 4.0-6.5 ppm.- A broad singlet for the -NH₂ protons. |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm.- Vinylic carbons in the range of δ 90-150 ppm. |

| IR Spectroscopy | - N-H stretching of the primary amine around 3300-3500 cm⁻¹.- C=C stretching of the vinyl group around 1620-1640 cm⁻¹.- C-O-C stretching of the ether around 1200-1250 cm⁻¹.- Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 135. |

Potential Applications and Biological Activity

The unique bifunctional nature of 4-(ethenyloxy)aniline suggests its utility in several areas:

-

Monomer for Polymer Synthesis: It can be used to synthesize functional polymers with pendant aniline groups. These polymers could have interesting electronic or chemical properties. The polymerization can be visualized as a chain reaction.

Caption: Conceptual diagram of the polymerization of 4-(ethenyloxy)aniline.

-

Organic Synthesis Intermediate: The aniline and vinyloxy groups can be selectively modified to introduce other functionalities, making it a versatile building block for more complex molecules.

-

Drug Development: Aniline derivatives are known to exhibit a wide range of biological activities. While no specific biological activity has been reported for 4-(ethenyloxy)aniline, its structural similarity to other bioactive anilines suggests potential for investigation in drug discovery programs. For instance, some aniline derivatives have shown cytotoxic effects against cancer cell lines.

Safety and Handling

Detailed toxicological data for 4-(ethenyloxy)aniline is not available. However, as an aniline derivative, it should be handled with care. Aniline and its derivatives can be toxic and are often readily absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(Ethenyloxy)aniline is a molecule with significant potential in both materials science and organic synthesis. Its dual functionality allows for a rich chemistry to be explored. While there are gaps in the publicly available experimental data for its physical properties, this technical guide provides a solid foundation of its known characteristics, predicted properties, and potential reactivity. Further research into the synthesis, characterization, and applications of this compound is warranted to fully unlock its potential.

References

Discovery and history of 4-Vinyloxy-phenylamine

An In-Depth Technical Guide to 4-Vinyloxy-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-(ethenyloxy)aniline, is an organic compound with the chemical formula C₈H₉NO. While not a widely studied molecule, its structure, featuring both a reactive vinyl ether group and a versatile aniline moiety, presents potential for applications in polymer chemistry and as a building block in the synthesis of more complex molecules, including those of pharmaceutical interest. This guide provides a comprehensive overview of the available technical information regarding this compound, including its chemical properties, a plausible synthesis method, and a discussion of its potential applications.

Introduction

The discovery and development of novel chemical entities are fundamental to advancing various scientific fields, including materials science and drug discovery. Vinyl ethers, as a class of compounds, have a rich history dating back to the work of Walter Reppe in the 1930s, who developed processes for their synthesis from acetylene and alcohols under high pressure and temperature.[1] These compounds are known for their utility as monomers and in various organic transformations. The presence of an aniline functional group in this compound adds another dimension of reactivity, making it a potentially valuable bifunctional molecule.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and provides a foundational understanding of the compound's characteristics.

| Property | Value | Reference |

| CAS Number | 1005-63-6 | [2] |

| Molecular Formula | C₈H₉NO | [2] |

| Molecular Weight | 135.16 g/mol | [2] |

| Appearance | Liquid | |

| SMILES String | Nc1ccc(OC=C)cc1 | [2] |

| InChI Key | QCTFMVJQPRXEII-UHFFFAOYSA-N | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Proposed Experimental Protocol: Palladium-Catalyzed Transetherification

This protocol is adapted from a general procedure for the synthesis of functional vinyl ethers.[1]

Materials:

-

4-Aminophenol

-

Ethyl vinyl ether (EVE)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Catalyst Preparation: In a reaction flask, dissolve palladium(II) acetate in dichloromethane. To this solution, add a solution of 1,10-phenanthroline in dichloromethane dropwise. Stir the mixture at room temperature for approximately 30 minutes to generate the palladium catalyst in situ.

-

Reaction Mixture: In a separate flask, dissolve 4-aminophenol and a molar excess of ethyl vinyl ether in dichloromethane.

-

Reaction: Add the solution of 4-aminophenol and ethyl vinyl ether to the prepared catalyst solution. Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion of the reaction, quench the reaction by adding distilled water. Extract the aqueous layer with dichloromethane. Combine the organic phases and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can then be purified using column chromatography or distillation.

Note: The exact molar ratios, reaction time, and purification method would need to be optimized for this specific transformation.

Potential Applications

The bifunctional nature of this compound suggests its potential utility in several areas:

-

Polymer Science: The vinyl ether group can undergo polymerization, potentially leading to the formation of novel polymers with interesting properties conferred by the pendant aniline group. Such polymers could have applications in coatings, adhesives, or as functional materials in electronics. While polymerization of the related 4-vinylaniline is known, the behavior of this compound in polymerization remains an area for exploration.[3]

-

Organic Synthesis: The aniline moiety can be readily functionalized through various reactions, such as acylation or diazotization, allowing for the introduction of the vinyloxy group into more complex molecular scaffolds. This could be of interest to drug development professionals seeking to synthesize novel compounds with potential biological activity. For instance, the acylation of the amine would lead to N-(4-vinyloxyphenyl)acetamide, a structural analog of paracetamol (acetaminophen).[4]

Logical Relationships and Experimental Workflows

To visualize the synthetic and functionalization pathways of this compound, the following diagrams are provided.

References

- 1. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 2. 4-(Vinyloxy)aniline - Amerigo Scientific [amerigoscientific.com]

- 3. CAS 1520-21-4: 4-Vinylaniline | CymitQuimica [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Commercial Suppliers and Technical Guide for 4-Vinyloxyphenylamine in Research

For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity 4-Vinyloxyphenylamine is a critical first step in leveraging its potential in novel synthetic pathways and material science applications. This technical guide provides an in-depth overview of commercial suppliers, available product specifications, and a foundational understanding of its experimental context.

Commercial Availability

4-Vinyloxyphenylamine, also known by its synonyms 4-ethenoxyaniline and 4-vinyloxyaniline, is a specialty chemical available for research purposes from a select number of suppliers. The Chemical Abstracts Service (CAS) number for this compound is 1005-63-6 . When sourcing this chemical, referencing the CAS number is crucial to ensure the correct product is being procured.

Below is a summary of commercial suppliers offering 4-Vinyloxyphenylamine, with details on available quantities and product specifications. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name(s) | CAS Number | MDL Number | Empirical Formula | Available Quantities | Purity | Price (USD) |

| Sigma-Aldrich | 4-(Vinyloxy)aniline | 1005-63-6 | MFCD02065040 | C₈H₉NO | 25 mg | AldrichCPR | $77.90 |

| Santa Cruz Biotechnology | 4-Vinyloxy-phenylamine | 1005-63-6 | - | C₈H₉NO | Inquire | For Research Use Only | Inquire |

| BLD Pharm | 4-(Vinyloxy)aniline | 1005-63-6 | - | C₈H₉NO | Inquire | Inquire | Inquire |

| P&S Chemicals | 4-Vinyloxyphenylamine | 1005-63-6 | - | C₈H₉NO | Inquire | Inquire | Ask for Quotation |

Note: "AldrichCPR" indicates a product grade from Sigma-Aldrich that is suitable for a variety of research applications. For other suppliers, purity information may be available upon request or on the product's certificate of analysis. "Inquire" or "Ask for Quotation" indicates that pricing and availability are provided upon direct contact with the supplier.

Experimental Protocols and Applications

Researchers interested in utilizing this compound may consider adapting general protocols for reactions involving anilines and vinyl ethers. For instance, the amine group can be acylated or used as a nucleophile in substitution reactions. The vinyl ether group can undergo polymerization initiated by cationic or radical initiators.

Workflow for Procurement and Research Use

The following diagram illustrates a typical workflow for a research organization to procure and utilize a specialty chemical like 4-Vinyloxyphenylamine.

4-Vinyloxy-phenylamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Vinyloxy-phenylamine (CAS No. 1005-63-6). The information contained herein is intended for qualified individuals experienced in handling hazardous materials. All procedures should be conducted in a controlled laboratory setting with appropriate engineering controls and personal protective equipment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. Based on available data, this compound is categorized as follows:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

Hazard Statements:

Signal Word: Danger[1]

Toxicological and Physical Data Summary

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 4-(Vinyloxy)aniline, 4-(ethenyloxy)aniline | [1][2] |

| CAS Number | 1005-63-6 | [1] |

| Molecular Formula | C8H9NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| Acute Toxicity (Oral) | Category 3 | [1] |

| Skin Sensitization | Category 1 | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are based on data from suppliers and chemical databases. Standardized OECD guidelines for testing of chemicals would be the presumed methodology for determining acute oral toxicity and skin sensitization.

Safe Handling and Storage

4.1. Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE):

-

A comprehensive PPE strategy is crucial to minimize exposure. The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment (PPE).

4.3. Hygiene Measures:

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

4.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store locked up.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

5.1. Accidental Release:

In the event of a spill, follow the procedures outlined in the diagram below.

Caption: Spill Response Workflow.

5.2. First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]

-

If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter sewers or waterways.

Disclaimer: This document is intended as a guide for trained professionals and does not replace a formal risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Chemical Probes in Proteomics Research with a Hypothetical Application of 4-Vinyloxy-phenylamine

Disclaimer: As of the current scientific literature, there are no established and documented applications of 4-Vinyloxy-phenylamine in proteomics research. The information provided below is based on a hypothetical application derived from the chemical structure of the molecule and general principles of chemical proteomics. This is intended to serve as an illustrative guide and should not be taken as an established protocol for this specific compound. For validated methods, researchers are advised to refer to literature on well-characterized chemical probes.

Hypothetical Application of this compound in Chemical Proteomics

This compound possesses two key functional groups: a vinyloxy (vinyl ether) group and a phenylamine (aniline) group. In a hypothetical proteomics workflow, this molecule could be envisioned as a bifunctional chemical probe.

-

The Phenylamine Group: The primary amine on the phenyl ring can serve as a point of attachment for other functionalities. For instance, it can be acylated to introduce a reporter tag (like biotin for affinity purification) or a "click chemistry" handle (like an alkyne or azide) for subsequent bioorthogonal ligation.

-

The Vinyloxy Group: The reactivity of the vinyl ether group is not well-established for direct covalent modification of amino acid residues in a proteomics context. Unlike vinyl sulfones, which are known to react with nucleophilic residues like cysteine, vinyl ethers are generally more known for their use in protecting group chemistry and their susceptibility to acidic conditions. However, one could speculate on a potential reactivity towards highly nucleophilic residues under specific catalytic conditions, or its use in bioorthogonal cleavage reactions. A recent study has shown that vinyl ethers can serve as protecting groups for alcohols and be cleaved by tetrazines under bioorthogonal conditions.[1]

A hypothetical workflow could involve modifying the phenylamine group and then using the vinyloxy group to interact with proteins, although the nature of this interaction is speculative.

General Principles of Chemical Proteomics using Reactive Probes

Chemical proteomics is a powerful technique to study protein function, identify drug targets, and map post-translational modifications by using small molecule probes that covalently bind to specific amino acid residues. A common workflow involves the following steps:

-

Probe Design: A chemical probe typically consists of three parts: a reactive group that forms a covalent bond with a target residue, a linker, and a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).

-

Labeling: The probe is incubated with a complex biological sample (e.g., cell lysate, intact cells).

-

Enrichment: If the probe contains an affinity tag like biotin, the labeled proteins are captured using streptavidin beads.

-

On-Bead Digestion: The captured proteins are digested into peptides while still bound to the beads.

-

Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.

-

Data Analysis: The data is processed to identify and quantify the labeled proteins and peptides.

Detailed Application Notes: Cysteine-Reactive Probes for Quantitative Proteomics

As a practical and well-established alternative to the hypothetical use of this compound, this section details the application of cysteine-reactive probes, such as those based on maleimide or vinyl sulfone, in quantitative proteomics. Cysteine is a highly nucleophilic amino acid and is often involved in catalysis, regulation of protein function, and oxidative sensing.

Objective: To identify and quantify reactive cysteine residues in a proteome, which can provide insights into protein function, redox state, and drug-target engagement.

Probe Example: N-propargylmaleimide (NPM) is a maleimide-based probe with an alkyne handle for click chemistry.

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate with a Cysteine-Reactive Probe

-

Cell Lysis:

-

Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Probe Labeling:

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

-

Add the cysteine-reactive probe (e.g., N-propargylmaleimide) to a final concentration of 10-100 µM.

-

Incubate the reaction at room temperature for 1 hour with gentle agitation.

-

Quench the reaction by adding a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM.

-

Protocol 2: Click Chemistry and Enrichment of Labeled Proteins

-

Click Reaction:

-

To the labeled lysate, add the following click chemistry reagents in order:

-

Biotin-azide (e.g., 100 µM final concentration)

-

Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

-

Copper(II) sulfate (CuSO₄) (1 mM final concentration)

-

-

Incubate the reaction at room temperature for 1 hour with gentle agitation.

-

-

Protein Precipitation:

-

Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours (or overnight).

-

Pellet the proteins by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Carefully discard the supernatant and wash the pellet with ice-cold methanol.

-

-

Enrichment of Biotinylated Proteins:

-

Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea or 1% SDS in PBS).

-

Add high-capacity streptavidin agarose beads and incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:

-

Twice with 1% SDS in PBS

-

Twice with 6 M urea in PBS

-

Twice with 50 mM ammonium bicarbonate

-

-

Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry

-

Reduction and Alkylation:

-

Resuspend the beads in 50 mM ammonium bicarbonate.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

-

-

Tryptic Digestion:

-

Add sequencing-grade trypsin to the bead slurry (e.g., 1 µg of trypsin for every 50 µg of protein).

-

Incubate overnight at 37°C with shaking.

-

-

Peptide Collection and Desalting:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Wash the beads with 50 mM ammonium bicarbonate and combine the wash with the supernatant.

-

Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.

-

Desalt the peptides using a C18 StageTip or ZipTip.

-

Dry the eluted peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

-

Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

-

Data Presentation

Quantitative data from such experiments are typically presented in tables that summarize the identified proteins and the relative abundance of the labeled peptides between different conditions.

Table 1: Example of Quantitative Proteomics Data for Cysteine-Reactive Probe Labeling

| Protein ID | Gene Name | Peptide Sequence | Log2 Fold Change (Treatment/Control) | p-value |

| P04406 | GAPDH | V(Cys)PTANVSVVDLTCR | -1.5 | 0.001 |

| P62258 | PPIA | EM(Cys)FHRIILEF | 2.1 | 0.005 |

| Q06830 | PRDX1 | GGLGPE(Cys)TPLVCPTEK | -2.5 | <0.001 |

| ... | ... | ... | ... | ... |

This table shows hypothetical data where a treatment has altered the reactivity of specific cysteine residues compared to a control.

Visualizations

Diagram 1: General Workflow for Chemical Proteomics

References

Polymerization Techniques for 4-Vinyloxyphenylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the scientific literature lacks specific, detailed protocols for the polymerization of 4-vinyloxyphenylamine. The following application notes and protocols are based on established polymerization techniques for analogous monomers, such as other vinyl ethers and amine-containing vinyl monomers. These methods provide a strong starting point for the successful polymerization of 4-vinyloxyphenylamine and its derivatives, but may require optimization.

Introduction

4-Vinyloxyphenylamine, also known as 4-aminophenyl vinyl ether, is a functional monomer with potential applications in drug delivery, biomaterials, and electronics due to the presence of a reactive vinyl ether group and a nucleophilic amine. The polymerization of this monomer can be approached through several methods, with the choice of technique significantly impacting the resulting polymer's properties, such as molecular weight, dispersity, and functionality. This document outlines two primary strategies for the polymerization of 4-vinyloxyphenylamine: Cationic Polymerization of an N-Protected Monomer for controlled polymer architectures and Direct Radical Polymerization for a more straightforward synthesis of potentially branched polymers.

I. Cationic Polymerization of N-Protected 4-Vinyloxyphenylamine

Cationic polymerization is the most common and effective method for polymerizing vinyl ethers. However, the free amine group in 4-vinyloxyphenylamine can interfere with cationic polymerization by reacting with the Lewis acid initiators. Therefore, a protection-polymerization-deprotection strategy is recommended for achieving well-defined polymers with controlled molecular weights and low dispersity.

Workflow for Cationic Polymerization

Caption: Workflow for the synthesis of poly(4-vinyloxyphenylamine) via cationic polymerization.

Experimental Protocols

Protocol 1: Amine Protection of 4-Vinyloxyphenylamine (Acetylation)

-

Dissolve 4-vinyloxyphenylamine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution with stirring.

-

Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, N-(4-vinyloxyphenyl)acetamide, by column chromatography on silica gel.

Protocol 2: Living Cationic Polymerization of N-(4-vinyloxyphenyl)acetamide

This protocol is adapted from living cationic polymerization of other vinyl ethers. All glassware should be rigorously dried, and reactions should be performed under an inert atmosphere (nitrogen or argon).

-

In a dried Schlenk flask, dissolve the initiator, such as the HCl adduct of a vinyl ether (e.g., 1-isobutoxyethyl chloride, 1 equivalent), in a suitable solvent like toluene or dichloromethane at the desired temperature (e.g., -78 °C to 0 °C).

-

In a separate flask, prepare a solution of the N-protected monomer, N-(4-vinyloxyphenyl)acetamide (e.g., 50-200 equivalents), in the same solvent.

-

To the initiator solution, add a Lewis acid co-initiator, such as zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) (e.g., 1-2 equivalents relative to the initiator).

-

Slowly add the monomer solution to the activated initiator mixture with vigorous stirring.

-

Allow the polymerization to proceed for the desired time (e.g., 1-24 hours), monitoring monomer conversion by taking aliquots and analyzing via ¹H NMR or gas chromatography.

-

Terminate the polymerization by adding a pre-chilled quenching solution, such as a mixture of methanol and a small amount of ammonia.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Mechanism of Living Cationic Polymerization

Caption: Simplified mechanism of living cationic polymerization.

Protocol 3: Deprotection of Poly(N-(4-vinyloxyphenyl)acetamide)

-

Dissolve the protected polymer in a suitable solvent, such as a mixture of dioxane and water.

-

Add an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to the solution.

-

Heat the mixture at reflux for several hours until deprotection is complete (monitored by FTIR or ¹H NMR).

-

Neutralize the reaction mixture and precipitate the final polymer, poly(4-vinyloxyphenylamine), in a non-solvent like acetone or isopropanol.

-

Wash the polymer and dry under vacuum.

Expected Quantitative Data

The following table summarizes the expected outcomes for the cationic polymerization of N-protected 4-vinyloxyphenylamine, based on data from analogous vinyl ether polymerizations.

| Parameter | Expected Value/Range |

| Molecular Weight (Mn) | Controllable by [Monomer]/[Initiator] ratio |

| Polydispersity Index (PDI) | < 1.2 |

| Monomer Conversion | > 90% |

| Polymer Yield | High |

II. Radical Polymerization of 4-Vinyloxyphenylamine

Direct radical polymerization of 4-vinyloxyphenylamine is a simpler approach that avoids the need for protection and deprotection steps. However, it generally offers less control over the polymer architecture, and the amine group may act as a chain transfer agent, leading to broader molecular weight distributions and potentially branched structures.

Mechanism of Free-Radical Polymerization

Caption: Mechanism of free-radical polymerization including potential chain transfer.

Experimental Protocol

Protocol 4: Free-Radical Solution Polymerization of 4-Vinyloxyphenylamine

-

Dissolve 4-vinyloxyphenylamine in a suitable solvent (e.g., toluene, dioxane, or DMF) in a Schlenk flask.

-

Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 0.1-1 mol% relative to the monomer).

-

De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for a set period (e.g., 6-24 hours).

-

Cool the reaction to room temperature.

-

Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane, or diethyl ether).

-

Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

Expected Quantitative Data

The following table summarizes the expected outcomes for the radical polymerization of 4-vinyloxyphenylamine.

| Parameter | Expected Value/Range |

| Molecular Weight (Mn) | Difficult to control, depends on initiator concentration and temperature |

| Polydispersity Index (PDI) | > 1.5 (typically broad) |

| Monomer Conversion | Variable, dependent on reaction time and conditions |

| Polymer Yield | Moderate to high |

III. Summary and Comparison of Polymerization Techniques